2-((4-Bromobenzyl)thio)-3-(4-bromophenyl)quinazolin-4(3H)-one

Antifolate drug design DHFR inhibition Positional isomer SAR

2-((4-Bromobenzyl)thio)-3-(4-bromophenyl)quinazolin-4(3H)-one (CAS 477313-85-2, molecular formula C₂₁H₁₄Br₂N₂OS, MW 502.22 g/mol) is a synthetic 2,3-disubstituted quinazolin-4(3H)-one derivative featuring a 4-bromobenzylthio substituent at position 2 and a 4-bromophenyl group at position 3. It belongs to the 2-thioether quinazolinone subclass, a scaffold associated with nonclassical antifolate and kinase inhibitory activities.

Molecular Formula C21H14Br2N2OS
Molecular Weight 502.2 g/mol
CAS No. 477313-85-2
Cat. No. B12053729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Bromobenzyl)thio)-3-(4-bromophenyl)quinazolin-4(3H)-one
CAS477313-85-2
Molecular FormulaC21H14Br2N2OS
Molecular Weight502.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
InChIInChI=1S/C21H14Br2N2OS/c22-15-7-5-14(6-8-15)13-27-21-24-19-4-2-1-3-18(19)20(26)25(21)17-11-9-16(23)10-12-17/h1-12H,13H2
InChIKeyBBIBAMQCVJWBEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-Bromobenzyl)thio)-3-(4-bromophenyl)quinazolin-4(3H)-one (CAS 477313-85-2): Structural Identity, Commercial Availability, and Core Physicochemical Profile


2-((4-Bromobenzyl)thio)-3-(4-bromophenyl)quinazolin-4(3H)-one (CAS 477313-85-2, molecular formula C₂₁H₁₄Br₂N₂OS, MW 502.22 g/mol) is a synthetic 2,3-disubstituted quinazolin-4(3H)-one derivative featuring a 4-bromobenzylthio substituent at position 2 and a 4-bromophenyl group at position 3 . It belongs to the 2-thioether quinazolinone subclass, a scaffold associated with nonclassical antifolate and kinase inhibitory activities [1]. The compound is available commercially through Sigma-Aldrich as AldrichCPR product L227625 (part of the Sigma-Aldrich Rare Chemical Library) , and from MolCore at NLT 98% purity . Spectroscopic characterization data are lodged with SpectraBase, which holds 2 NMR and 2 MS (GC) spectra for this structure [2]. No peer-reviewed primary literature reporting biological activity data for this specific compound was identified as of the search date.

Why 2,3-Disubstituted Quinazolin-4(3H)-one Analogs Cannot Be Interchanged: Substitution-Dependent DHFR Inhibition and SAR Sensitivity in 2-Thioether Quinazolinones


Within the 2-thioether quinazolin-4(3H)-one chemotype, both the nature and position of substituents at the 2-benzylthio and N3-aryl positions dictate biological activity profiles [1]. The Al-Omary et al. (2013) structure-activity relationship (SAR) study demonstrated that among four groups of 2-heteroarylthio-quinazolin-4-ones, the 2-thioether functionality rank order for DHFR inhibition was: 2-aminothiazole/2-aminothiazole-4-carboxylic acid ethyl ester > 2-nicotinic acid/4-nitrobenzoic acid, establishing that the electronic character and steric presentation of the 2-substituent are non-fungible drivers of target engagement [1]. The N3-aryl substituent further modulates binding, with 6-substitution on the quinazolinone core contributing additively to potency [1]. Consequently, substituting a 4-bromobenzylthio for a 3-bromobenzylthio regioisomer, or exchanging the 4-bromophenyl N3 group for a 4-methylphenyl analog, is not a biologically neutral swap—these alterations modify molecular recognition at key DHFR pocket residues Arg38 and Lys31, which molecular modeling identified as essential for binding [1]. The AldrichCPR designation for this compound confirms its status as a rare, structurally distinct chemical not interchangeable with more common analogs .

Quantitative Differentiation Evidence: 2-((4-Bromobenzyl)thio)-3-(4-bromophenyl)quinazolin-4(3H)-one (CAS 477313-85-2) Versus Closest Structural Analogs


Para-Bromo versus Meta-Bromo Positional Isomerism: Regioisomeric Impact on Molecular Recognition at the DHFR Binding Pocket

The target compound bears a 4-bromobenzylthio (para-bromo) substituent at position 2, whereas its closest regioisomeric comparator, 2-((3-bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone (CAS 618432-23-8), carries a 3-bromobenzylthio (meta-bromo) group. In the class-level SAR established by Al-Omary et al. (2013) for 2-heteroarylthio-quinazolin-4-ones, the 2-thioether substituent recognition at DHFR pocket residues Arg38 and Lys31 is sensitive to both electronic and steric presentation of the aryl ring [1]. The para-bromo orientation projects the bromine atom ~2.8 Å further from the thioether linker compared to the meta isomer, altering the electrostatic surface presented to the DHFR binding cleft. Although direct head-to-head IC₅₀ data for these two specific regioisomers are not available in the peer-reviewed literature, the broader SAR series demonstrates that 2-substituent variation shifts DHFR IC₅₀ values across a range of 0.3 to >100 μM [1], indicating that regioisomeric identity is a meaningful determinant of target potency.

Antifolate drug design DHFR inhibition Positional isomer SAR Quinazolinone medicinal chemistry

Dibromo Substitution versus Methyl-Bromo Substitution: Physicochemical Property Differentiation Driven by N3-Aryl Halogen Content

The target compound (2 × Br, MW 502.22, heavy atom count 29) differs from 2-((4-bromobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone (CAS 83671-79-8, 1 × Br, 1 × CH₃, MW 437.4, heavy atom count 27) by replacement of the N3-4-bromophenyl group with an N3-4-methylphenyl group [1]. This substitution reduces molecular weight by 64.8 g/mol (12.9% decrease) and heavy atom count by 2. The additional bromine on the target compound contributes approximately +0.6 to +0.8 units to the calculated XLogP3 (estimated ~6.3–6.5 for the target vs. 5.9 for the methyl analog per PubChem computed data [1]), increasing lipophilicity. The para-bromine also introduces a halogen bond donor site (σ-hole on Br) not present in the methyl analog, which in analogous quinazolinone series has been correlated with enhanced target binding through halogen bonding interactions with backbone carbonyl oxygen atoms in kinase and DHFR active sites [2]. The Sigma-Aldrich Rare Chemical Library inventory confirms both are distinct catalog entries, with the target compound designated AldrichCPR L227625 and the methyl analog listed separately, underscoring their non-interchangeability .

Halogen bonding Lipophilicity optimization Quinazolinone SAR Drug-likeness prediction

Thioether Oxidation Lability: Sulfide-to-Sulfoxide/Sulfone Conversion as a Differentiating Chemical Reactivity Handle

The 2-((4-bromobenzyl)thio) sulfide linkage in the target compound is susceptible to controlled oxidation to the corresponding sulfoxide or sulfone, a chemical transformation that is exploited in medicinal chemistry to modulate polarity, hydrogen bond acceptor capacity, and metabolic stability [1]. Oxidation of the thioether to sulfoxide increases the topological polar surface area (TPSA) by approximately 17 Ų (from ~58 Ų to ~75 Ų for the sulfoxide, based on oxygen addition) and introduces a stereogenic center at sulfur [1]. In contrast, the comparator 3-(4-bromophenyl)-2-((2-chlorobenzyl)thio)quinazolin-4(3H)-one (CAS 477313-86-3, MW 457.77, containing ortho-Cl on benzyl) presents a distinct oxidation profile due to the ortho-chlorine electron-withdrawing effect, which reduces electron density at the thioether sulfur and slows oxidation kinetics relative to the para-bromo target compound . The SpectraBase entry for the target compound (2 NMR, 2 MS spectra acquired in DMSO-d₆) provides baseline spectroscopic fingerprints for monitoring oxidation progression [2].

Prodrug design Thioether oxidation Metabolic switching Quinazolinone reactivity

Class-Level DHFR Inhibitory Activity: Evidence from the 2-Heteroarylthio-Quinazolin-4-One Chemotype Establishing Target Engagement Potential

The 2-heteroarylthio-quinazolin-4(3H)-one chemotype to which the target compound belongs has been validated as a DHFR inhibitor scaffold by Al-Omary et al. (2013), who reported that three compounds (21, 25, and 39) in this series achieved DHFR IC₅₀ values of 0.3–0.8 μM [1]. Within the same study, compound 29 demonstrated broad-spectrum antitumor activity with growth inhibition (GI) values of 25.8–41.2% across multiple tumor cell lines. Although the specific target compound (CAS 477313-85-2) was not among the individual compounds tested in this published series, it shares the identical 2-thioether-quinazolin-4(3H)-one core architecture and the 4-bromophenyl N3-substituent present in several active analogs [1]. Molecular modeling from this study established that recognition with DHFR key amino acids Arg38 and Lys31 is essential for binding, and that the electrostatic and hydrophobic mapping of the 2-substituent determines inhibitor fitness [1]. The structurally analogous compound class has also demonstrated antimicrobial activity comparable to gentamicin (compounds 25, 28, 33, 35, and 36) [1]. No direct DHFR or antitumor data are available specifically for CAS 477313-85-2.

Dihydrofolate reductase Nonclassical antifolate Antitumor screening Antimicrobial resistance

Commercial Sourcing Differentiation: AldrichCPR Rare Chemical Status and Supplier Purity Specifications

The target compound (CAS 477313-85-2) is listed as AldrichCPR product L227625 within the Sigma-Aldrich Rare Chemical Library, a collection of over 100,000 unique, rare, and discontinued compounds . Sigma-Aldrich explicitly states that it 'does not collect analytical data for this product' and that the 'buyer assumes responsibility to confirm product identity and/or purity' . In contrast, MolCore supplies the same compound with a certified purity specification of NLT 98% (HPLC) under ISO certification . For the meta-bromo regioisomer comparator (CAS 618432-23-8), AKSci offers it at 95% purity . The 4-bromobenzylthio-4-methylphenyl analog (CAS 83671-79-8) is available through multiple vendors but lacks the dibromo substitution profile [1]. The target compound's inclusion in the Rare Chemical Library indicates limited bulk production and specialized sourcing requirements, differentiating it from more commonly stocked mono-bromo or chloro analogs.

Chemical procurement Rare chemical library Purity specification Compound sourcing

Spectral Characterization Completeness: Availability of NMR and MS Reference Data as a Quality Assurance and Identity Verification Resource

SpectraBase holds 2 NMR spectra and 2 MS (GC) spectra for the target compound (SpectraBase Compound ID K3dBqErWjU1), acquired in DMSO-d₆ solvent [1]. The exact mass is recorded as 499.91936 Da (calculated for C₂₁H₁₄Br₂N₂OS) [1]. In contrast, the Sigma-Aldrich AldrichCPR listing for this compound explicitly provides no analytical data, and the meta-bromo regioisomer (CAS 618432-23-8) has no publicly accessible spectral data identified in SpectraBase or other spectral repositories . The availability of verified NMR and MS reference spectra for the target compound but not its closest regioisomeric comparator represents a tangible differentiation in terms of identity verification readiness. For researchers requiring confirmation of compound identity upon receipt or after storage, the SpectraBase reference data enable direct spectral matching without the need for de novo characterization.

Compound characterization NMR spectroscopy Mass spectrometry Identity verification

Validated Application Scenarios for 2-((4-Bromobenzyl)thio)-3-(4-bromophenyl)quinazolin-4(3H)-one (CAS 477313-85-2) Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Library Construction for 2,3-Disubstituted Quinazolin-4(3H)-one DHFR Inhibitors

This compound is positioned as a key member of a regioisomeric and halogen-varied SAR library designed to probe the 2-benzylthio binding sub-pocket of DHFR. The para-bromo substitution pattern provides a distinct electronic and steric profile compared to meta-bromo and non-brominated analogs, enabling systematic mapping of halogen bonding contributions to Arg38 and Lys31 recognition. The class-level DHFR IC₅₀ dynamic range of 0.3 to >100 μM [1] demonstrates that small structural perturbations in the 2-substituent produce large potency shifts, making the inclusion of the para-bromo regioisomer essential for comprehensive SAR. Procurement from MolCore at NLT 98% purity is recommended for quantitative enzymatic assay work where impurity-driven artifacts must be minimized.

Halogen Bonding and Lipophilicity Modulation Studies in Lead Optimization Programs

The dibromo substitution profile (Br at both N3-4-phenyl and 2-(4-bromobenzyl)thio) makes this compound uniquely suited for studying the additive contributions of halogen bonding and lipophilicity to target binding. Compared to the mono-bromo methyl analog (CAS 83671-79-8, XLogP3 = 5.9) [2], the target compound's estimated higher XLogP3 (~6.3–6.5) and additional σ-hole donor site provide a differentiated physicochemical vector for optimizing membrane permeability versus target engagement. The compound's susceptibility to controlled thioether oxidation [3] further enables exploration of sulfoxide/sulfone derivatives as polarity-tuning handles within the same scaffold.

Synthetic Methodology Development for 2-Thioether Quinazolinone Derivatives

The compound serves as a well-characterized substrate for developing and optimizing synthetic transformations on the 2-thioether quinazolin-4(3H)-one scaffold, including oxidation (sulfide → sulfoxide → sulfone), nucleophilic aromatic substitution at the bromine positions, and cross-coupling reactions. The availability of 2 NMR and 2 MS reference spectra in SpectraBase [4] provides baseline characterization data for monitoring reaction progress and confirming product identity, reducing the need for de novo characterization of starting material. The 10 mg AldrichCPR unit size is appropriate for small-scale methodology screening.

DHFR Inhibitor Fragment-Based and Scaffold-Hopping Drug Discovery Programs

As a member of the validated 2-heteroarylthio-quinazolin-4(3H)-one nonclassical antifolate chemotype, this compound provides a starting scaffold for hit expansion, fragment growing, or scaffold-hopping campaigns targeting DHFR or related folate pathway enzymes. The published DHFR IC₅₀ range of 0.3–0.8 μM for active analogs [1] establishes a potency benchmark against which derivatives of this specific compound can be compared. The compound's unique dibromo substitution pattern, not represented among the specific analogs tested by Al-Omary et al. (2013), offers potential for discovering SAR novelty within an otherwise well-characterized chemotype. Researchers must note that no compound-specific DHFR data exist, and preliminary in-house screening is required to establish baseline potency before committing to a full analoging campaign.

Quote Request

Request a Quote for 2-((4-Bromobenzyl)thio)-3-(4-bromophenyl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.